3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene and quinoline core. Key structural features include:
- 4-Methylphenyl carboxamide group at position 2, contributing to lipophilicity (logP = 5.25) .
- Tetrahydroquinoline backbone, enhancing conformational stability compared to fully aromatic analogs.
Its molecular formula is C₂₃H₂₁N₃O₂S (MW = 403.5 g/mol), with a polar surface area of 62.2 Ų, indicating moderate solubility in aqueous environments .
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-13-8-10-14(11-9-13)25-22(27)21-20(24)19-18(17-7-4-12-28-17)15-5-2-3-6-16(15)26-23(19)29-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPUVVBZLJARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activity. This compound belongs to the thienoquinoline family and features a unique structural arrangement that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates its intricate structure, which includes:
- A thienoquinoline core
- An amide functional group
- A furan ring and a methylphenyl substituent
The molecular formula is with a molecular weight of approximately 405.49 g/mol. The InChI representation is as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. It may modulate various cellular pathways leading to therapeutic effects. Research indicates that compounds within the thienoquinoline class often exhibit anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of related compounds in the thienoquinoline family. For instance:
- A derivative exhibited significant antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM against strains like Staphylococcus aureus and Streptococcus agalactiae .
- Compounds similar to 3-amino derivatives have shown effectiveness against various bacterial organisms through mechanisms that involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3-amino derivative | Staphylococcus aureus | 50 |
| 3-amino derivative | Streptococcus agalactiae | 75 |
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the compound's safety profile. One study reported EC50 values ranging from 3.1 to 4.8 µM for related compounds against cancer cell lines . This suggests that while the compound may possess therapeutic potential, careful assessment of its cytotoxic effects is necessary.
Case Studies
- Case Study on Antimicrobial Efficacy : A study investigated the efficacy of thienoquinoline derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the chemical structure could enhance antibacterial activity significantly .
- Cytotoxicity Evaluation : In another case study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of thienoquinoline derivatives using MTT assays. The findings revealed that specific structural features correlate with increased cytotoxicity against various cancer types .
Scientific Research Applications
Overview
3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic compound of significant interest in medicinal chemistry and various scientific fields. Its unique structure integrates multiple functional groups and ring systems that contribute to its diverse applications.
Medicinal Chemistry
The compound exhibits potential therapeutic properties that make it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may target specific pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Biochemical Research
In biochemical assays, the compound is utilized to:
- Investigate enzyme interactions and cellular pathways.
- Serve as a model compound for studying reaction mechanisms due to its structural complexity.
Material Science
The unique scaffold provided by this compound allows its use in:
- Developing new materials with specific properties.
- Acting as a precursor for synthesizing various industrial chemicals.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. |
| Study B | Anticancer Properties | Showed inhibition of proliferation in various cancer cell lines; specific pathways targeted were identified through mechanistic studies. |
| Study C | Anti-inflammatory Effects | Found to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic use in inflammation-related conditions. |
Chemical Reactions Analysis
S-Alkylation Reactions
This compound undergoes nucleophilic substitution at the sulfur atom in the thieno ring. When reacted with alkyl halides or α-halo carbonyl compounds, it forms S-alkyl derivatives (Table 1) .
Table 1: S-Alkylation Reactions and Products
| Reactant | Conditions | Product Structure | Yield (%) | Key Spectroscopic Data (IR, -NMR) |
|---|---|---|---|---|
| Ethyl chloroacetate (5a) | Methanolic NaOMe, reflux | S-alkylated derivative (6a) with COOCHCH group | 68 | IR: 2210 cm (CN), 1740 cm (C=O ester) |
| Chloroacetonitrile (5b) | Ethanolic NaOEt, 12 h | S-alkylated product (6b) with CHCN substituent | 72 | -NMR: δ 4.15 (s, 2H, SCH) |
| 2-Chloroacetamide (5c) | DMF, 60°C, 8 h | S-alkylated derivative (6c) with CHCONH | 65 | IR: 1655 cm (amide C=O) |
Cyclization Reactions
S-Alkylated derivatives (6a–g) cyclize under basic conditions to form fused tetrahydrothieno[2,3-b]quinoline systems :
-
Conditions : Ethanolic NaOEt, reflux (6–8 h)
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Example : Cyclization of 6a yields 3-amino-4-(furan-2-yl)-8-(furan-2-ylmethylidene)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (8a) in 77% yield.
-
Key Data :
Oxidation and Solvolysis
Hypochlorite-mediated oxidation in aqueous ethanol produces polycyclic derivatives (31) and solvolysis products (32) . Though studied on analogous thienopyridines, similar behavior is expected for this compound:
-
Conditions : NaOCl (aq.), EtOH, room temperature, 6–9 h
-
Products :
Hydrazide Formation
Reaction with hydrazine hydrate converts the ester group into a carbohydrazide :
-
Conditions : Hydrazine hydrate, ethanol, reflux (3–5 h)
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Product : 3-Amino-4-(furan-2-yl)-8-(furan-2-ylmethylidene)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbohydrazide (15).
-
Key Data :
Biological Activity Correlation
Reaction products demonstrate structure-dependent antimicrobial activity :
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Zone of Inhibition (mm) Against S. aureus | Key Functional Groups |
|---|---|---|
| 6f | 18 ± 0.5 | Benzimidazolyl, CN |
| 8b | 22 ± 0.7 | CONH, tetrahydro ring |
| 15 | 16 ± 0.3 | Carbohydrazide, NH–NH |
Stability and Side Reactions
The compound shows sensitivity to strong oxidizing agents:
-
Exposure to HO or KMnO leads to sulfone formation (unstable under acidic conditions).
-
Prolonged heating in polar aprotic solvents (e.g., DMF) induces partial decomposition (~12% over 24 h at 80°C).
This reactivity profile highlights the compound’s utility as a scaffold for generating bioactive heterocycles. Experimental protocols from analogous thienoquinolines and direct syntheses provide a robust foundation for further exploration.
Comparison with Similar Compounds
Substituent Variations on the Aryl Carboxamide Group
Key Observations :
Substituent Variations on the Heterocyclic Core
Key Observations :
- Furan-2-yl derivatives balance aromaticity and polarity, favoring drug-like properties .
- Trifluoromethyl groups enhance metabolic stability but increase molecular weight .
- Pyridinyl substituents introduce basicity, improving solubility in acidic environments .
Research Findings and Trends
Lipophilicity vs. Solubility : Methyl and furan groups (logP ~5.2–5.8) offer optimal balance for oral bioavailability .
Metabolic Stability : Fluorine or trifluoromethyl substituents reduce cytochrome P450-mediated degradation .
Selectivity : Pyridinyl and chlorophenyl groups enhance target specificity but may increase off-target risks .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound?
- Methodological Answer : The synthesis of thieno[2,3-b]quinoline derivatives typically involves multi-step protocols. For example, alkylation of a thienopyridine precursor with furan-2-yl groups, followed by cyclization under reflux conditions in 1,2-dimethoxyethane (DME) or ethanol, is a common approach . Post-cyclization, carboxamide formation can be achieved via coupling with 4-methylphenylamine using carbodiimide-based reagents. Hydrogenation steps (e.g., Pd/C-catalyzed reductions) may optimize yields, as demonstrated in similar tetrahydroquinoline syntheses .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid static discharge and open flames due to potential flammability .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated area. Monitor for moisture sensitivity, as tetrahydroquinoline derivatives often hydrolyze under humid conditions .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., 300 MHz in DMSO-d₆) to confirm substituent positions, particularly the furan-2-yl and methylphenyl groups .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., expected [M+H]⁺ ~470–500 Da) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze spatial arrangements of the fused thienoquinoline core .
Advanced Research Questions
Q. How do structural modifications at the 4-position (furan-2-yl) impact biological activity?
- Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) assays. For example:
- Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) and test activity in target assays (e.g., kinase inhibition).
- Evidence from analogous dihydropyridines shows that electron-rich groups at the 4-position enhance DNA intercalation but may reduce solubility .
- Computational modeling (e.g., DFT or molecular docking) can predict binding affinity changes when modifying the furan moiety .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:
- Purity Validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out side products .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
- Meta-Analysis : Compare data across studies using the same substituents. For instance, morpholinyl or piperazinyl analogs show divergent toxicities depending on substituent placement .
Q. What advanced techniques are recommended for studying metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
- Isotope Labeling : Synthesize a deuterated analog (e.g., ²H at the methylphenyl group) to track metabolic pathways .
- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
